molecular formula C24H28N4O6S2 B2433164 N-(2-ethoxyphenyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1351614-23-7

N-(2-ethoxyphenyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2433164
CAS No.: 1351614-23-7
M. Wt: 532.63
InChI Key: OLMFUAQVBBWCIV-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C24H28N4O6S2 and its molecular weight is 532.63. The purity is usually 95%.
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Scientific Research Applications

1. Potential in Anticancer Therapy

N-(2-ethoxyphenyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate and its derivatives demonstrate promising applications in anticancer therapy. Compounds with similar structures have been studied for their antitumor activities. For instance, a series of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides exhibited potent antiproliferative activity against human cervical and lung cancer cell lines (Wu et al., 2017). Similarly, other derivatives like 5-methyl-4-phenyl thiazole derivatives showed selective cytotoxicity against lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).

2. Antipsychotic and Neuroprotective Effects

Certain piperazine derivatives, closely related to the compound , have been synthesized and evaluated for their antipsychotic effects. For example, research on aryl piperazine congeners indicated their potential in the treatment of psychiatric disorders (Bari et al., 2019). Additionally, compounds like piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide showed effects on memory ability in mice, suggesting neuroprotective properties (Li Ming-zhu, 2008).

3. COX Inhibition and Anti-Inflammatory Potential

Thiazole-based compounds have shown strong inhibitory activity on cyclooxygenase-2 (COX-2) enzyme, indicating their potential use as anti-inflammatory agents. This is exemplified in studies where compounds like 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives exhibited significant COX-2 selectivity (Ertas et al., 2022).

4. Antimicrobial Activities

Thiazole-based compounds, similar to the compound , have been investigated for their antimicrobial properties. For instance, new approaches for the synthesis of thiazoles and their fused derivatives demonstrated antimicrobial activities against bacterial and fungal isolates (Wardkhan et al., 2008).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S2.C2H2O4/c1-2-28-19-7-4-3-6-17(19)23-21(27)14-25-9-11-26(12-10-25)15-22-24-18(16-30-22)20-8-5-13-29-20;3-1(4)2(5)6/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,23,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMFUAQVBBWCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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